The synthesis of tetradecyl 2,2-dichloropropanoate can be achieved through several methods, primarily involving esterification reactions. The most common method includes:
Tetradecyl 2,2-dichloropropanoate has a molecular formula of . The structure consists of a long hydrophobic tetradecyl chain attached to a dichloropropanoate moiety.
CCCCCCCCCCCCCCCOC(=O)C(C(Cl)Cl)C
InChI=1S/C16H31Cl2O2/c1-14(15)9-7-5-3-1-4-6-8-10-11-12-13(17)18/h1-15H2
Tetradecyl 2,2-dichloropropanoate can undergo several chemical reactions:
The mechanism of action for tetradecyl 2,2-dichloropropanoate primarily involves its interaction with biological membranes due to its amphiphilic nature:
Physical property data can be crucial for applications in formulation chemistry and material science where solubility and stability are key factors.
Tetradecyl 2,2-dichloropropanoate has several scientific uses:
CAS No.: 97416-84-7
CAS No.: 52745-94-5
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: